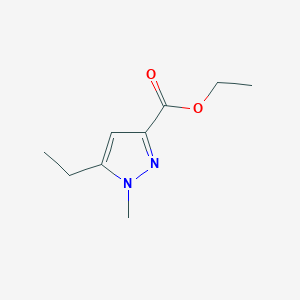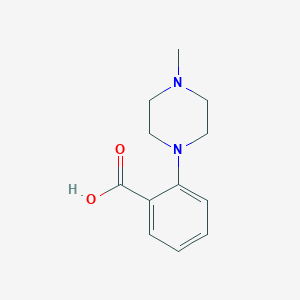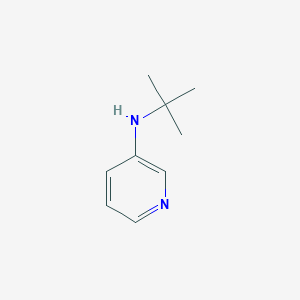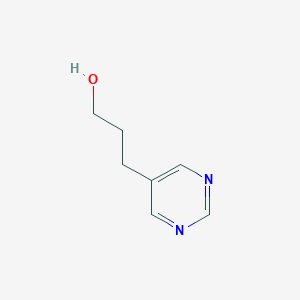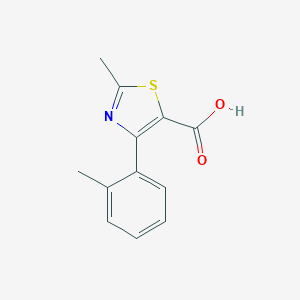
4-(1,2,4-Triazol-4-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,4-Triazol-4-yl)butanenitrile, also known as TBN or 4-TBN, is a chemical compound with the molecular formula C7H8N4. It is a white crystalline powder that is used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used in scientific research for various purposes. It is commonly used as a building block for the synthesis of other compounds. It has also been used as a ligand for the preparation of metal complexes. Additionally, 4-4-(1,2,4-Triazol-4-yl)butanenitrile has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile is not well understood. However, it is believed that it interacts with metal ions and forms complexes. These complexes may have various biological and chemical properties that can be studied.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. However, it has been reported to have antimicrobial activity against various bacteria and fungi. Additionally, it has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-4-(1,2,4-Triazol-4-yl)butanenitrile in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds or as a ligand for the preparation of metal complexes. However, one limitation is that there is limited information available on its biological properties, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-4-(1,2,4-Triazol-4-yl)butanenitrile. One direction is to investigate its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Another direction is to study its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of 4-4-(1,2,4-Triazol-4-yl)butanenitrile and its interactions with metal ions.
Conclusion
In conclusion, 4-(1,2,4-Triazol-4-yl)butanenitrile is a versatile compound that is used in scientific research for various purposes. Its synthesis method is well established, and it has been shown to have antimicrobial and antioxidant properties. However, there is limited information available on its biological properties, which may make it difficult to interpret experimental results. Further research is needed to fully understand the potential of 4-4-(1,2,4-Triazol-4-yl)butanenitrile in various applications.
Synthesemethoden
The synthesis of 4-4-(1,2,4-Triazol-4-yl)butanenitrile involves the reaction of 4-azido-1-butene with sodium cyanide in the presence of copper(I) iodide. This reaction results in the formation of 4-4-(1,2,4-Triazol-4-yl)butanenitrile as a white crystalline powder with a yield of 70-80%.
Eigenschaften
CAS-Nummer |
172839-73-5 |
|---|---|
Produktname |
4-(1,2,4-Triazol-4-yl)butanenitrile |
Molekularformel |
C6H8N4 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-(1,2,4-triazol-4-yl)butanenitrile |
InChI |
InChI=1S/C6H8N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-2,4H2 |
InChI-Schlüssel |
HTDXVNJBJUXUGC-UHFFFAOYSA-N |
SMILES |
C1=NN=CN1CCCC#N |
Kanonische SMILES |
C1=NN=CN1CCCC#N |
Synonyme |
4H-1,2,4-Triazole-4-butanenitrile(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)
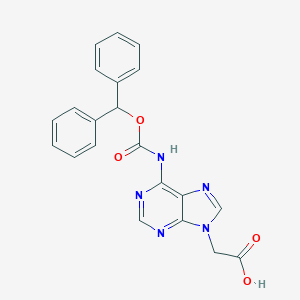


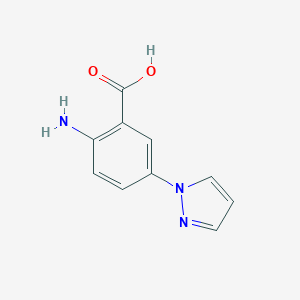
![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)

